An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS No: 92152-60-8). This deoxybenzoin derivative is a valuable intermediate in medicinal chemistry and materials science, serving as a critical building block for pharmaceuticals, particularly in oncology and anti-inflammatory research, and for the development of advanced polymers.[1] This document details a robust synthetic methodology via the Fries rearrangement, elucidates the underlying reaction mechanism, and presents a complete workflow for purification and spectroscopic characterization. The intended audience includes researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this compound.
Introduction and Strategic Importance
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone is an aromatic ketone featuring a dihydroxyphenyl moiety linked to a bromophenyl group via a methylene bridge. Its structure is of significant interest due to its utility as a precursor in the synthesis of more complex bioactive molecules and functional materials.[1] The presence of the phenolic hydroxyl groups offers sites for further functionalization and imparts potential antioxidant properties, while the brominated aromatic ring is primed for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling extensive molecular diversification.
The primary synthetic challenge lies in achieving regioselective C-acylation of the electron-rich resorcinol (1,3-dihydroxybenzene) ring. Direct Friedel-Crafts acylation of phenols is often problematic, as O-acylation can be a dominant competing pathway, and the strong activating nature of the hydroxyl groups can lead to polysubstitution.[2][3] Therefore, an indirect approach, the Fries rearrangement, provides a more controlled and reliable route to the desired hydroxyaryl ketone.[2][4][5]
Synthetic Approach: The Fries Rearrangement
The chosen synthetic strategy involves a two-step process:
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Esterification: Synthesis of the precursor, resorcinol mono(4-bromophenylacetate), by reacting resorcinol with 4-bromophenylacetyl chloride.
-
Fries Rearrangement: Intramolecular rearrangement of the synthesized ester in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to yield the target ketone.
This method leverages the transformation of a phenolic ester into a hydroxyaryl ketone, providing excellent control over the acylation position on the aromatic ring.[6]
Mechanism of the Fries Rearrangement
The Fries rearrangement is a classic organic reaction that proceeds via an electrophilic aromatic substitution mechanism.[4] The reaction is catalyzed by a Lewis acid, which plays a crucial role in generating the key electrophile.
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Complexation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the phenolic ester. This coordination polarizes the carbonyl group, making the acyl carbon more electrophilic.
-
Acylium Ion Formation: The complex undergoes cleavage of the ester's C-O bond to generate a resonance-stabilized acylium ion and an aluminum phenoxide complex. This step is the key to transforming the acyl group into a potent electrophile.[3]
-
Electrophilic Aromatic Substitution (EAS): The acylium ion then attacks the electron-rich aromatic ring of the phenoxide. The substitution is ortho and para directing relative to the hydroxyl group.
-
Hydrolysis: A final aqueous workup hydrolyzes the aluminum complexes, liberating the phenolic hydroxyl groups and yielding the final product, 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
The regioselectivity of the rearrangement (formation of the 2-acyl vs. 4-acyl product) can be influenced by reaction conditions. Lower temperatures tend to favor the para-substituted product, while higher temperatures often favor the ortho-substituted product due to the thermodynamic stability of the bidentate chelate complex formed between the Lewis acid and the ortho product.[2][4]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of the target compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. |
| Resorcinol | 110.11 | 108-46-3 |
| 4-Bromophenylacetyl chloride | 233.49 | 29110-53-0 |
| Aluminum Chloride (Anhydrous) | 133.34 | 7446-70-0 |
| Dichloromethane (DCM) | 84.93 | 75-09-2 |
| Pyridine | 79.10 | 110-86-1 |
| Hydrochloric Acid (conc.) | 36.46 | 7647-01-0 |
| Ethyl Acetate | 88.11 | 141-78-6 |
| Hexane | 86.18 | 110-54-3 |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 |
Synthetic Workflow
Step-by-Step Procedure
Part A: Synthesis of Resorcinol mono(4-bromophenylacetate)
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To a stirred solution of resorcinol (1.10 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere at 0 °C, add pyridine (0.8 mL, 10 mmol).
-
Slowly add a solution of 4-bromophenylacetyl chloride (2.33 g, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.
Part B: Fries Rearrangement to 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.67 g, 20 mmol) to a suitable solvent such as nitrobenzene or 1,2-dichloroethane (40 mL).
-
Cool the suspension to 0 °C and add the crude resorcinol mono(4-bromophenylacetate) (approx. 10 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (100 g) and concentrated HCl (10 mL).
-
Stir the resulting mixture vigorously for 30 minutes to ensure complete hydrolysis of the aluminum complex.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the title compound as an off-white solid.[1]
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and assess the purity of the synthesized 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
Physical and Spectroscopic Data Summary
| Property | Value / Expected Result | Reference |
| Molecular Formula | C₁₄H₁₁BrO₃ | [1] |
| Molecular Weight | 307.14 g/mol | [1][7] |
| Appearance | Off-white solid | [1] |
| Melting Point | 173-180 °C | [1] |
| ¹H NMR (DMSO-d₆) | See detailed interpretation below | - |
| ¹³C NMR (DMSO-d₆) | See detailed interpretation below | - |
| FT-IR (KBr, cm⁻¹) | ~3300 (O-H), ~1640 (C=O), ~1600 (C=C), ~550 (C-Br) | - |
| Mass Spec (EI) | m/z 306/308 (M⁺, M⁺+2, ~1:1 ratio) | [8] |
Spectroscopic Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals confirming the molecular structure.
-
Hydroxyl Protons (-OH): Two broad singlets in the downfield region (~9.5-10.5 ppm), which are exchangeable with D₂O.
-
2,4-Dihydroxyphenyl Protons: Three aromatic protons exhibiting a characteristic splitting pattern. The proton ortho to the carbonyl group will be the most deshielded.
-
4-Bromophenyl Protons: Two doublets in the aromatic region (~7.2-7.6 ppm), characteristic of a para-substituted benzene ring, integrating to 2H each.
-
Methylene Protons (-CH₂-): A sharp singlet at approximately 4.2 ppm, integrating to 2H, confirming the methylene bridge between the ketone and the bromophenyl ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure.
-
Carbonyl Carbon (C=O): A signal in the far downfield region, typically >190 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-165 ppm). The carbons attached to hydroxyl groups will be shifted further downfield.
-
Methylene Carbon (-CH₂-): A signal around 45-50 ppm.
-
-
FT-IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups present.
-
A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching of the phenolic groups.
-
A strong, sharp peak around 1640 cm⁻¹ corresponds to the C=O stretching vibration of the ketone.
-
Absorptions around 1600-1450 cm⁻¹ are due to C=C stretching in the aromatic rings.
-
A peak in the fingerprint region, typically around 600-500 cm⁻¹, indicates the C-Br stretching vibration.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and the presence of bromine.
-
The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity at m/z 306 and 308.[8] This isotopic signature is definitive proof of a monobrominated compound.
-
Conclusion
This guide has outlined a reliable and well-established method for the synthesis of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone using the Fries rearrangement. The rationale for this strategic choice, the detailed reaction mechanism, and a comprehensive experimental protocol have been provided to ensure reproducibility. Furthermore, a full suite of characterization techniques has been described, offering a clear framework for structural verification and purity assessment. This compound remains a cornerstone intermediate for further synthetic explorations, and the methodologies presented herein provide a solid foundation for its preparation in a research setting.
References
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Fries rearrangement. Grokipedia. [Link]
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2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone. PubChem, National Institutes of Health. [Link]
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Fries rearrangement. Wikipedia. [Link]
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Friedel-Crafts Acylation. Chemistry Steps. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone. PubChemLite. [Link]
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Fries Rearrangement. Organic Chemistry Portal. [Link]
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Friedel–Crafts reaction. L.S.College, Muzaffarpur. [Link]
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